Olmesartan Ethyl Ester
CAS No.: 144689-23-6
Cat. No.: VC21184970
Molecular Formula: C26H30N6O3
Molecular Weight: 474.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144689-23-6 |
|---|---|
| Molecular Formula | C26H30N6O3 |
| Molecular Weight | 474.6 g/mol |
| IUPAC Name | ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
| Standard InChI | InChI=1S/C26H30N6O3/c1-5-9-21-27-23(26(3,4)34)22(25(33)35-6-2)32(21)16-17-12-14-18(15-13-17)19-10-7-8-11-20(19)24-28-30-31-29-24/h7-8,10-15,34H,5-6,9,16H2,1-4H3,(H,28,29,30,31) |
| Standard InChI Key | RYYGFMDEVYVZGY-UHFFFAOYSA-N |
| SMILES | CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC)C(C)(C)O |
| Canonical SMILES | CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC)C(C)(C)O |
Introduction
Chemical Identity and Structure
Olmesartan Ethyl Ester, identified by CAS number 144689-23-6, is characterized by its complex molecular structure featuring multiple functional groups. The compound incorporates an imidazole ring with an ethyl ester substituent, a tetrazole moiety, and a biphenyl system, which collectively contribute to its specific chemical reactivity patterns and pharmaceutical relevance.
Table 1: Chemical and Physical Properties of Olmesartan Ethyl Ester
| Property | Value |
|---|---|
| Chemical Name | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl-1H-imidazole-5-carboxylate |
| CAS Number | 144689-23-6 |
| Molecular Formula | C26H30N6O3 |
| Molecular Weight | 474.556 g/mol |
| Exact Mass | 474.238 g/mol |
| PSA | 118.81000 |
| LogP | 4.13510 |
The structural features of Olmesartan Ethyl Ester include a hydroxy-containing tertiary carbon at the 4-position of the imidazole ring, which contributes to its specific physicochemical properties. The compound is primarily recognized as an olmesartan impurity, specifically designated as compound 11 in some research literature . The ethyl ester functional group serves as a key reactive site for subsequent transformations in the olmesartan medoxomil synthesis pathway.
Synthetic Pathways and Methods
Multiple synthetic approaches have been developed for Olmesartan Ethyl Ester preparation, with continuous refinements aimed at improving yield, purity, and manufacturing efficiency.
N-Alkylation Synthesis Route
A primary synthetic pathway involves the N-alkylation of imidazole ethyl ester derivatives. According to published research, this reaction proceeds with 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-ethylcarboxylate reacting with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide in the presence of appropriate bases.
Research has identified critical challenges in this N-alkylation process, including:
-
Low reaction yields due to the formation of multiple impurities
-
Difficulties in isolating the desired product with high purity
-
Formation of impurities through competing ester hydrolysis and detritylation reactions
A optimized N-alkylation process using anhydrous K2CO3 with reduced particle size in N,N-Dimethylacetamide (DMA) has demonstrated significant improvements, achieving approximately 90% yield with ≥99.5% purity by HPLC analysis .
Hydrolysis and Esterification
The synthesis of olmesartan medoxomil from Trityl Olmesartan Ethyl Ester involves a critical hydrolysis step. A specific procedure detailed in research literature describes:
-
Dissolving Trityl Olmesartan Ethyl Ester (200 kg, 279.3 mol) in a mixture of tetrahydrofuran (1200 L) and ethanol (200 L)
-
Adding pre-cooled aqueous sodium hydroxide (11.73 kg, 293.2 mol) solution at 10–15°C
-
Stirring for approximately 5 hours
-
Concentrating the reaction mass below 20°C under reduced pressure to obtain Trityl Olmesartan sodium salt as a thick oily mass
The subsequent esterification with medoxomil chloride is optimized by using N,N-Dimethylacetamide as the solvent and catalytic sodium iodide (3% w/w). This approach minimizes ester hydrolysis and detritylation side reactions, thereby reducing impurity formation .
Regioisomeric Considerations
Recent research has revealed important findings regarding regioisomeric complexity in the synthesis of Olmesartan Ethyl Ester derivatives.
Solubility and Physical Properties
Recent research has investigated the solubility characteristics of N-Trityl Olmesartan Ethyl Ester in various organic solvents, providing valuable data for crystallization and purification process development.
Table 2: Mole Fraction Solubility of N-Trityl Olmesartan Ethyl Ester in Selected Solvents at 318.15 K
| Solvent | Mole Fraction Solubility |
|---|---|
| Cyclohexanone | 2.110 × 10^-2 |
| N,N-dimethylacetamide | 1.476 × 10^-2 |
| Toluene | 1.237 × 10^-2 |
| Ethyl acetate | 6.993 × 10^-3 |
| N,N-dimethylformamide | 5.527 × 10^-3 |
| Acetone | 4.174 × 10^-3 |
| Acetonitrile | 9.013 × 10^-4 |
| 1-Butanol | 5.878 × 10^-4 |
| n-Propanol | 5.192 × 10^-4 |
| Isobutanol | 4.717 × 10^-4 |
| Ethanol | 3.181 × 10^-4 |
| Isopropanol | 2.281 × 10^-4 |
| Methanol | 1.755 × 10^-4 |
Based on these solubility studies, cyclohexanone and N,N-dimethylacetamide (DMAC) have been identified as optimal solvents for purification and recrystallization processes in pharmaceutical manufacturing .
Related Compounds and Derivatives
Olmesartan Ethyl Ester belongs to a family of structurally related compounds in the olmesartan synthesis pathway.
Table 3: Key Related Compounds in the Olmesartan Synthesis Pathway
| Compound | CAS Number | Molecular Formula | Molecular Weight | Relationship to Olmesartan Ethyl Ester |
|---|---|---|---|---|
| N-Trityl Olmesartan Ethyl Ester | 172875-59-1 | C45H44N6O3 | 716.87 | Protected intermediate in synthesis |
| Olmesartan Acid | N/A | C24H26N6O3 | 447.0 | Hydrolysis product of Olmesartan Ethyl Ester |
| Olmesartan Medoxomil | 144689-24-7 | C29H30N6O6 | 558.6 | Final active pharmaceutical ingredient |
N-Trityl Olmesartan Ethyl Ester (CAS: 172875-59-1) serves as a particularly important protected intermediate in the synthesis pathway . This compound features a triphenylmethyl (trityl) protecting group on the tetrazole nitrogen, which prevents unwanted side reactions during subsequent synthetic transformations.
Process Development Achievements
Research on Olmesartan Ethyl Ester synthesis has contributed significantly to the development of improved manufacturing processes for olmesartan medoxomil.
-
Optimized N-alkylation using anhydrous K2CO3 with reduced particle size
-
Improved isolation procedures for Trityl Olmesartan Ethyl Ester
-
Efficient saponification followed by esterification in the presence of 3% sodium iodide
These process optimizations demonstrate the ongoing efforts to enhance the efficiency and quality of olmesartan medoxomil production, with direct implications for pharmaceutical manufacturing costs and product accessibility.
Analytical Methods and Characterization
The characterization and quality control of Olmesartan Ethyl Ester employ various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) for purity determination and impurity profiling
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, with specific 1H NMR data reported in literature:
-
Mass spectrometry (MS) with reported m/z 447.0 (M+ + 1) for hydrolyzed derivatives
-
Single-crystal X-ray diffraction (SCXRD) for definitive structural confirmation of regioisomers
-
Infrared spectroscopy (IR) with characteristic peaks at 3429, 3066, 1637 cm^-1 for hydrolyzed derivatives
These analytical methods are essential for ensuring the identity, purity, and quality of Olmesartan Ethyl Ester in pharmaceutical development and manufacturing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume